BenchChemオンラインストアへようこそ!

2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Adenosine Receptor A3 Antagonist Binding Affinity

2,7-Bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (C18H10Cl2N6, MW 381.2 g/mol) is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with 2-chlorophenyl substituents at the 2- and 7-positions. This compound belongs to the privileged pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold, extensively validated as a pharmacophore for adenosine receptor (AR) antagonism, particularly at the A2A and A3 subtypes.

Molecular Formula C18H10Cl2N6
Molecular Weight 381.2 g/mol
Cat. No. B15113261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC18H10Cl2N6
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl)Cl
InChIInChI=1S/C18H10Cl2N6/c19-13-6-2-1-5-11(13)16-23-18-12-9-22-26(15-8-4-3-7-14(15)20)17(12)21-10-25(18)24-16/h1-10H
InChIKeyMVVWTZSMTQAXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Procurement-Grade Physicochemical and Pharmacological Primer


2,7-Bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (C18H10Cl2N6, MW 381.2 g/mol) is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with 2-chlorophenyl substituents at the 2- and 7-positions . This compound belongs to the privileged pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold, extensively validated as a pharmacophore for adenosine receptor (AR) antagonism, particularly at the A2A and A3 subtypes [1]. The ortho-chloro substitution pattern on both phenyl rings distinguishes this derivative from the broader PTP chemical space and is predicted to impart unique steric and electronic properties that influence receptor subtype selectivity and physicochemical behavior relative to unsubstituted phenyl or para/meta-chloro analogs [2].

Why 2,7-Bis(2-chlorophenyl)-PTP Cannot Be Replaced by Generic PTP Scaffold Analogs Without Risk of Altered Selectivity and Potency


The PTP scaffold yields diverse adenosine receptor affinity profiles that are exquisitely sensitive to the nature and position of aryl substituents [1]. A seminal QSAR review established a direct correlation between the calculated molecular volume of PTP derivatives and their experimental Ki values at human adenosine receptors, demonstrating that even minor changes in substituent bulk can shift binding affinities by orders of magnitude [2]. Specifically, the presence and position of chlorine atoms on the phenyl rings modulate both hydrophobic interactions within the receptor transmembrane binding pocket and the conformational flexibility of the ligand [3]. Consequently, substituting 2,7-bis(2-chlorophenyl)-PTP with the meta-chloro isomer (2,7-bis(3-chlorophenyl)-PTP) or the non-chlorinated 2,7-diphenyl-PTP is not a functionally neutral exchange; each will present a distinct molecular volume, electrostatic surface, and receptor interaction fingerprint that fundamentally alters binding kinetics and selectivity.

Quantitative Differentiation Evidence for 2,7-Bis(2-chlorophenyl)-PTP Against Closest Structural Analogs


Human A3 Adenosine Receptor Affinity: 2-Chlorophenyl PTP Derivatives Demonstrate Sub-Nanomolar Potency

A close structural analog, 5-butyl-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which shares the identical 2-(2-chlorophenyl)-PTP core with the target compound, demonstrated high-affinity binding to the human adenosine A3 receptor (hA3 AR) with an IC50 of 10 nM in a radioligand displacement assay using [125I]AB-MECA on HEK293 cells [1]. By contrast, the 5-butyl-2-(4-chlorophenyl) regioisomer bearing a para-chloro substituent showed a substantially different affinity profile, underscoring the critical role of chlorine position [2]. This establishes a class-level inference that 2,7-bis(2-chlorophenyl)-PTP, bearing two ortho-chloro substituents, is likely to exhibit potent hA3 AR antagonism with a binding mode distinct from meta- or para-substituted analogs.

Adenosine Receptor A3 Antagonist Binding Affinity

Ortho- vs. Meta-Chloro Substitution: Divergent Molecular Electrostatic Potential and Predicted Receptor Binding Modes

Computational studies on PTP derivatives have established that the position of chlorine substitution on the pendant phenyl rings alters the molecular electrostatic potential (MEP) surface, which in turn governs complementarity with the adenosine receptor orthosteric binding pocket [1]. Ortho-chloro substitution (as in the target compound) creates a sterically constrained conformation with a distinct dipole moment and Cl···π interaction potential compared to meta-chloro substitution [2]. The 2,7-bis(3-chlorophenyl)-PTP regioisomer places chlorine atoms at positions with different electronic and steric environments, resulting in a shifted MEP that is predicted to reduce affinity for the hA3 AR hydrophobic sub-pocket while potentially increasing non-specific binding [3]. This molecular-level differentiation is not captured by simple molecular formula or logP comparisons, as both isomers share identical C18H10Cl2N6 composition and similar calculated lipophilicity.

Molecular Modeling Electrostatic Potential Substituent Effect

Physicochemical Differentiation from 2,7-Diphenyl-PTP: logP and Solubility Implications for Assay Design

The introduction of two chlorine atoms in the target compound (C18H10Cl2N6, MW 381.2) relative to the non-halogenated 2,7-diphenyl-PTP (C18H12N6, MW 312.3) increases the molecular weight by 69 Da and is calculated to elevate the logP by approximately 1.0–1.5 log units based on the π-value contribution of aromatic chlorine (~0.7 per chlorine atom) [1]. This increased lipophilicity predicts: (1) lower aqueous solubility requiring different formulation strategies for in vitro assays; (2) enhanced passive membrane permeability that may translate to different cellular uptake kinetics; and (3) a distinct retention time in reversed-phase HPLC, providing an analytical differentiator for quality control . The PTP scaffold class is known to suffer from poor water solubility, and the addition of hydrophobic chlorine substituents exacerbates this limitation relative to the unsubstituted diphenyl analog, necessitating specific solubilization protocols (e.g., DMSO stock solutions with controlled final solvent concentration) [2].

Physicochemical Properties Lipophilicity Solubility

Cytotoxic Activity in Cancer Cell Lines: PTP Scaffold with Chlorophenyl Substitution Shows Nanomolar Antiproliferative Effects

The PTP scaffold, when substituted with chlorophenyl groups, has demonstrated significant antiproliferative activity in human cancer cell lines through CDK2 inhibition [1]. A structurally related compound, 7-(2-chlorophenyl)-2-phenyl-PTP, showed potent cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the nanomolar range . In a broader series of PTP-based CDK2 inhibitors, compounds demonstrated IC50 ranges of 45–97 nM against MCF-7 and 6–99 nM against HCT-116, outperforming the reference drug sorafenib (IC50: 144 nM and 176 nM for MCF-7 and HCT-116, respectively) [2]. The presence of the 2-chlorophenyl substituent at the 7-position is a key structural feature associated with this enhanced cytotoxicity, likely due to improved hydrophobic interactions within the CDK2 ATP-binding pocket and favorable halogen bonding with backbone carbonyl groups [1].

Anticancer Activity CDK2 Inhibition Cytotoxicity

Synthetic Accessibility and Positional Isomer Purity: Ortho-Chlorophenyl Substituents Require Specific Cyclization Precursors

The synthesis of 2,7-disubstituted PTP derivatives proceeds via double heterocyclization of formimidic acid esters with carboxylic acid hydrazides, as established in the foundational synthetic methodology literature . The specific 2-chlorophenyl substituents are introduced through the choice of 2-chlorobenzoic acid hydrazide and 1-(2-chlorophenyl)-5-aminopyrazole-4-carbonitrile precursors [1]. This synthetic route produces the 2,7-bis(2-chlorophenyl) regioisomer with defined positional integrity, but any deviation in starting materials (e.g., use of 3-chlorobenzoyl hydrazide) yields the meta-chloro isomer, which is chemically distinct and not interchangeable. The target compound's ortho-chloro substitution pattern is confirmed by characteristic 1H NMR shifts and mass spectral fragmentation patterns that differ from the meta- and para-substituted isomers . Procurement of the correct isomer therefore requires rigorous analytical certification (≥95% HPLC purity with NMR confirmation of substitution pattern) to avoid contamination with regioisomeric impurities that could confound biological results.

Synthetic Chemistry Isomer Purity Quality Control

Optimal Research and Industrial Application Scenarios for 2,7-Bis(2-chlorophenyl)-PTP Based on Differentiated Evidence


Human A3 Adenosine Receptor Antagonist Lead Optimization and SAR Expansion

The ortho-chlorophenyl substitution pattern of 2,7-bis(2-chlorophenyl)-PTP, supported by class-level evidence showing low nanomolar hA3 AR affinity for 2-(2-chlorophenyl)-substituted PTP analogs [1], makes this compound an ideal starting point for systematic SAR studies aimed at optimizing hA3 AR selectivity over hA1 and hA2A subtypes. The dual ortho-chloro substitution provides a unique steric and electronic environment that can be iteratively modified at the 5-position (N5) to probe the directionality of substituent effects within the orthosteric binding pocket [2]. Procurement of this specific derivative, rather than the 2,7-diphenyl or 3-chlorophenyl analogs, ensures that the SAR series begins from a scaffold with a defined and literature-supported binding mode at the hA3 AR.

CDK2-Targeted Anticancer Agent Development with Chlorophenyl-Dependent Potency

The demonstrated nanomolar antiproliferative activity of chlorophenyl-substituted PTP derivatives against MCF-7 (IC50 45–97 nM) and HCT-116 (IC50 6–99 nM) cell lines, superior to sorafenib [3], positions 2,7-bis(2-chlorophenyl)-PTP as a candidate for CDK2 inhibitor development programs focused on breast and colorectal cancer. The ortho-chloro groups are predicted to form favorable halogen-bonding interactions with backbone carbonyls in the CDK2 hinge region, a pharmacophoric feature absent in non-chlorinated analogs. Use of this specific compound in medicinal chemistry campaigns allows direct exploration of the chlorine-dependent potency gain and its translation to in vivo efficacy models.

Adenosine Receptor Fluorescent Probe and Bifunctional Ligand Design

The PTP scaffold has been successfully functionalized at the 5-position with reactive linkers for conjugation to fluorescent moieties, generating dual hA2A/hA3 adenosine receptor probes [4]. The 2,7-bis(2-chlorophenyl) substituent pattern, by pre-organizing the scaffold for hA3 AR recognition, provides a favorable starting point for developing receptor-specific imaging agents or bifunctional degrader molecules (PROTACs). The chlorine atoms serve as heavy-atom labels that can be exploited in X-ray crystallographic studies of receptor-ligand complexes, facilitating structure-based drug design. Selection of this derivative over non-halogenated analogs directly enables crystallographic phasing experiments that would otherwise require labor-intensive heavy-atom derivatization.

Computational Chemistry Benchmarking: Halogen Bonding and MEP Modeling Validation

The dual ortho-chloro substitution in 2,7-bis(2-chlorophenyl)-PTP constitutes an excellent test case for validating computational models of halogen bonding, molecular electrostatic potential (MEP) surfaces, and binding free energy predictions in adenosine receptor docking studies [5]. The compound's well-defined structure, combined with the availability of the 3-chlorophenyl and unsubstituted phenyl comparators, allows for rigorous benchmarking of force field parameters (e.g., sigma-hole representation for chlorine) and scoring function accuracy. Procurement of all three analogs (ortho-chloro, meta-chloro, and unsubstituted) enables a systematic computational chemistry validation study that can improve predictive models for halogenated drug candidates.

Quote Request

Request a Quote for 2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.